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molecular formula C15H10O2 B7940646 3-([1,1'-Biphenyl]-4-YL)propiolic acid

3-([1,1'-Biphenyl]-4-YL)propiolic acid

Cat. No. B7940646
M. Wt: 222.24 g/mol
InChI Key: MVYPVLFGHHYWMI-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

Prepared analogously to Example 3.4.b. from 3-biphenyl-4-yl-2,3-dibromopropanecarboxylic acid. Yield: 2.8 g (96.8% of theory); C15H10O2 (M=222.24); melting point: 170° C.; calc.: molecular ion peak (M+H)+: 223; found: molecular ion peak (M+H)+: 223; Rf value: 0.4 (silica gel, dichloromethane/methanol/acetic acid (90:10:1)).
Name
3-biphenyl-4-yl-2,3-dibromopropanecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:6]=[CH:5][C:4]([CH:7](Br)C(Br)CC(O)=O)=[CH:3][CH:2]=1.ClCCl.CO.[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:1]1([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:2]=[CH:3][C:4]([C:7]#[C:27][C:26]([OH:29])=[O:28])=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
3-biphenyl-4-yl-2,3-dibromopropanecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(C(CC(=O)O)Br)Br)C1=CC=CC=C1
Step Two
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 3.4.b

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C#CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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